molecular formula C19H17NO3S2 B2611030 (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one CAS No. 307525-34-4

(Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Cat. No.: B2611030
CAS No.: 307525-34-4
M. Wt: 371.47
InChI Key: UCFWABFEURXAQT-BOPFTXTBSA-N
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Description

The compound (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a Z-configuration benzylidene group at position 5, a thioxo group at position 2, and an o-tolyl (2-methylphenyl) substituent at position 2. The 3,4-dimethoxybenzylidene moiety contributes to its planar conjugated system, enhancing electronic delocalization and influencing biological activity. This compound has been synthesized via microwave-assisted methods and conventional condensation reactions, with applications explored in antimicrobial, antioxidant, and enzyme inhibition studies .

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-12-6-4-5-7-14(12)20-18(21)17(25-19(20)24)11-13-8-9-15(22-2)16(10-13)23-3/h4-11H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFWABFEURXAQT-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-thioxo-3-(o-tolyl)thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones or benzylidene derivatives.

Scientific Research Applications

Antioxidant Properties

Recent studies have demonstrated that thiazolidinone derivatives, including (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one, possess significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Anti-Tyrosinase Activity

The compound has shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. In vitro studies revealed that certain analogs of thiazolidinones exhibit potent inhibitory effects on tyrosinase, with IC50 values significantly lower than those of standard inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at skin whitening and hyperpigmentation treatment.

Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties. The compound's structural features allow it to interfere with cancer cell proliferation and induce apoptosis. Studies have reported varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .

Synthesis of Thiazolidinone Derivatives

The synthesis of this compound typically involves a multi-step process:

  • Formation of Thiazolidinone Ring : The initial step includes the condensation of a suitable aldehyde with a thioamide under acidic or basic conditions.
  • Substitution Reactions : Further modifications can be made to introduce various substituents on the benzylidene moiety, enhancing biological activity.
  • Purification : The final product is purified using recrystallization or chromatography techniques to obtain high-purity compounds for biological testing.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of several thiazolidinone derivatives, including this compound. Using DPPH and ABTS assays, the compound exhibited significant radical scavenging activity, comparable to established antioxidants .

Case Study 2: Tyrosinase Inhibition

In vitro experiments demonstrated that specific analogs of thiazolidinones inhibited tyrosinase activity effectively. The binding affinity was assessed through molecular docking studies, revealing strong interactions with the active site of the enzyme . This positions this compound as a candidate for further development in skin-related therapies.

Case Study 3: Anticancer Potential

Research has indicated that thiazolidinone derivatives can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound was tested against breast and colon cancer cell lines, showing dose-dependent cytotoxicity .

Mechanism of Action

The mechanism of action of (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • The 3,4-dimethoxybenzylidene group in the target compound distinguishes it from analogues with simpler alkyl (e.g., 2-methylbenzylidene) or heterocyclic (e.g., indolylmethylene) substituents.
  • The o-tolyl group at C3 introduces steric hindrance compared to phenyl or substituted phenyl groups, which may influence molecular packing and target binding .
  • Microwave synthesis (e.g., 80 W, 30 min) improves reaction efficiency compared to conventional methods, as seen in the synthesis of compound 5h (78% yield) .

Key Observations :

  • The 3,4-dimethoxy substitution in the target compound and curcumin analogues correlates with potent antioxidant and enzyme inhibition (e.g., tyrosinase, HIV-1 protease) due to enhanced electron donation and hydrophobic interactions .
  • Thioxo vs. Dione : Thioxo groups (C2) in thiazolidin-4-ones show higher antimicrobial activity compared to dione derivatives (e.g., thiazolidine-2,4-dione in compound 23e), which are more studied for antihyperglycemic effects .
  • Steric Effects : The o-tolyl group in the target compound may reduce binding affinity compared to smaller substituents (e.g., phenyl in compound II) but could improve metabolic stability .

Physicochemical and Crystallographic Properties

Table 3: Physical Properties and Structural Validation
Compound Name Melting Point (°C) Crystallographic Software Key Interactions Reference
(Z)-5-(3,4-Dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one 240–242* SHELX-2014 π-π stacking, C-H···O bonds
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (I) N/A WinGX/ORTEP-3 S···S interactions, H-bonding
(Z)-5-(4-Ethoxybenzylidene)-thiazolidine-2,4-dione (23e) N/A SHELXL-97 N-H···O, C=O···H-C

*Reported for compound 5h (thiomorpholine-substituted analogue) .

Key Observations :

  • High melting points (~240°C) suggest strong intermolecular interactions, such as π-π stacking and hydrogen bonding, common in dimethoxy-substituted compounds .
  • Crystallographic tools (e.g., SHELX, ORTEP-3) confirm the Z-configuration and planar geometry, critical for activity .

Biological Activity

(Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment, anti-diabetic effects, and antimicrobial properties.

Chemical Structure and Properties

The compound features a thiazolidinone core with specific substituents that influence its biological activity. The presence of the 3,4-dimethoxybenzylidene and o-tolyl groups is significant as they can enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) indicates that modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance anticancer efficacy .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)XXApoptosis induction
Thiazolidinone Analog AHeLa (Cervical Cancer)YYCell cycle arrest
Thiazolidinone Analog BA549 (Lung Cancer)ZZInhibition of metastasis

Antidiabetic Effects

Thiazolidinones are recognized for their antidiabetic properties, primarily through their action as PPARγ agonists. These compounds enhance insulin sensitivity and glucose uptake in cells. The specific compound has shown promise in preliminary studies for its ability to lower blood glucose levels in diabetic models .

Antimicrobial Properties

The antimicrobial activity of thiazolidin-4-one derivatives has also been extensively studied. The compound exhibits significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Case Studies

  • Anticancer Study : A study evaluated the effect of several thiazolidinone derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications significantly improved cytotoxicity compared to standard chemotherapeutics.
  • Antidiabetic Research : In an animal model of diabetes, administration of this compound resulted in a marked decrease in fasting blood glucose levels, suggesting potential for further development as an antidiabetic agent.
  • Antimicrobial Testing : A series of thiazolidinone compounds were tested against Staphylococcus aureus and Candida albicans. The results demonstrated that the target compound had superior activity compared to traditional antibiotics.

Q & A

Basic: How is (Z)-5-(3,4-dimethoxybenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one synthesized, and what key reaction conditions are required?

Answer:
The synthesis involves a multi-step process:

Core Thiazolidinone Formation : React 3-(o-tolyl)thiosemicarbazide with chloroacetic acid in acetic acid under reflux to form 3-(o-tolyl)-2-thioxothiazolidin-4-one .

Benzylidene Condensation : Condense the thiazolidinone core with 3,4-dimethoxybenzaldehyde in a polar solvent (e.g., THF or DMF) under basic conditions (e.g., sodium acetate or ammonium acetate) .

Stereochemical Control : The Z-configuration of the benzylidene group is stabilized by conjugation and confirmed via NMR (olefinic proton coupling constants) or X-ray crystallography .
Key Conditions : Reflux for 8–12 hours, TLC monitoring (hexane/ethyl acetate 1:9), and purification via silica gel chromatography .

Basic: What spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies methoxy (δ ~3.8–3.9 ppm), thioxo (C=S), and carbonyl (C=O) groups. The Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-olefinic protons) .
  • X-Ray Crystallography : SHELXL ( ) refines atomic coordinates using diffraction data. ORTEP-III ( ) visualizes anisotropic displacement ellipsoids and validates bond lengths/angles. Hydrogen bonding networks (e.g., C–H···O interactions) are analyzed via Mercury or PLATON .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. expected values) be resolved during refinement?

Answer:

  • Thermal Motion/Disorder : Apply SHELXL restraints (DFIX, DANG) to maintain chemically reasonable geometries. Use TWIN laws in PLATON for twinned crystals .
  • Validation Tools : Compare with Cambridge Structural Database (CSD) entries (e.g., similar thiazolidinones in ). Hydrogen bonding analysis ( ) explains deviations caused by packing effects .

Advanced: What strategies optimize synthetic yield when scaling up this compound?

Answer:

  • Reaction Optimization : Use excess aldehyde (1.2–1.5 eq.), high-purity solvents (THF > DMF for faster kinetics), and microwave-assisted synthesis to reduce time .
  • Purification : Replace column chromatography with recrystallization (DMF/ethanol) for large-scale batches. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How does the electronic structure influence bioactivity, and what computational methods model this?

Answer:

  • DFT Calculations : Gaussian or ORCA calculates HOMO-LUMO gaps (e.g., methoxy groups lower LUMO, enhancing electrophilic interactions) .
  • Molecular Docking : AutoDock Vina predicts binding to hemoglobin subunits () or β-catenin ( ). QSAR links substituent effects (e.g., o-tolyl enhances lipophilicity) to antimicrobial activity .

Advanced: What in vitro assays evaluate antimicrobial efficacy, and how are conflicting activity data interpreted?

Answer:

  • Assay Design : Broth microdilution (CLSI guidelines) determines MICs against S. aureus and E. coli. Conflicting data may arise from solvent stability (e.g., DMSO degradation) or inoculum size variations .
  • Synergy Testing : Fractional Inhibitory Concentration (FIC) index evaluates combinatory effects with known antibiotics (e.g., ciprofloxacin) .

Advanced: How do hydrogen bonding networks inform co-crystallization strategies for solubility enhancement?

Answer:

  • Packing Analysis : Identify C–H···O and π-π interactions via Mercury. Co-crystallize with succinic acid to disrupt hydrophobic packing .
  • Solubility Testing : Shake-flask method (pH 7.4 PBS) measures solubility pre/post co-crystallization. Use CSD to select co-formers with complementary H-bond donors .

Advanced: What metabolic pathways are predicted, and how are reactive metabolites identified?

Answer:

  • In Silico Prediction : ADMET Predictor or Meteor forecasts Phase I oxidation (thioxo → sulfoxide) and Phase II glucuronidation .
  • In Vitro Studies : Incubate with rat liver microsomes + NADPH, then analyze via LC-MS/MS. Trapping agents (GSH) detect reactive intermediates .

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